N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylphenylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyridin-4-yloxy group: This can be achieved by reacting pyridine with an appropriate halogenated compound under basic conditions.
Synthesis of the piperidin-1-yl group: Piperidine can be reacted with a sulfonyl chloride to form the sulfonylpiperidine intermediate.
Coupling reactions: The pyridin-4-yloxy and sulfonylpiperidine intermediates are then coupled with a 3-methyl-4-aminophenylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-4-yloxy)phenyl)acetamide
- N-(3-methyl-4-(piperidin-1-yl)phenyl)acetamide
- N-(3-methyl-4-(sulfonyl)phenyl)acetamide
Uniqueness
N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-methyl-4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-12-16(21-15(2)23)5-6-19(14)27(24,25)22-11-3-4-18(13-22)26-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWXUGIWCKMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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